molecular formula C21H20F2N4O4 B13953712 6-Fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 100490-68-4

6-Fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13953712
CAS No.: 100490-68-4
M. Wt: 430.4 g/mol
InChI Key: DFPISRXLXRRLEI-UHFFFAOYSA-N
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Description

6-Fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes fluorine atoms, a piperazine ring, and a naphthyridine core. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, including the formation of the naphthyridine core, introduction of the fluorine atoms, and attachment of the piperazine ring. Common reagents used in these reactions include fluorinating agents, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted naphthyridine compounds.

Scientific Research Applications

6-Fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
  • 6-Fluoro-1-(4-chlorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Uniqueness

The uniqueness of 6-Fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for various research applications.

Properties

CAS No.

100490-68-4

Molecular Formula

C21H20F2N4O4

Molecular Weight

430.4 g/mol

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C21H20F2N4O4/c22-13-1-3-14(4-2-13)27-12-16(21(30)31)18(29)15-11-17(23)20(24-19(15)27)26-7-5-25(6-8-26)9-10-28/h1-4,11-12,28H,5-10H2,(H,30,31)

InChI Key

DFPISRXLXRRLEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)F)C(=O)O)F

Origin of Product

United States

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